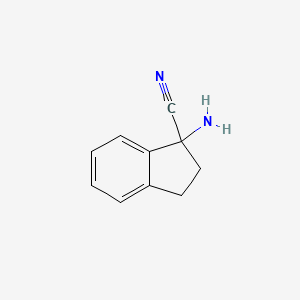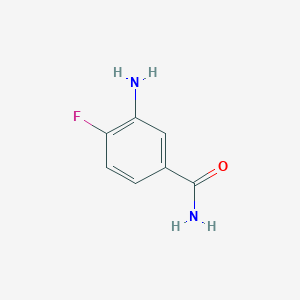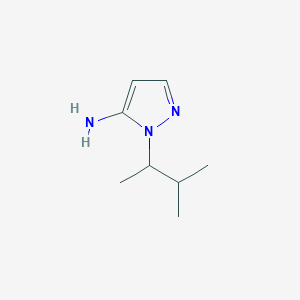![molecular formula C11H10ClF3N2O2 B1284733 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid CAS No. 1188435-80-4](/img/structure/B1284733.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives involves various methods . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis
The molecular structure of “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid” is characterized by the presence of a fluorine atom and a carbon-containing pyridine .Scientific Research Applications
Agrochemicals
TFMP derivatives are widely used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceuticals
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Animal Health Products
TFMP and its derivatives also find applications in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
Organic Synthesis
3-chloro-5-(trifluoromethyl)pyridin-2-ol, a commonly used reagent in organic synthesis, is widely used in drug synthesis, pesticide synthesis, and material chemistry . It can participate in alkylation reaction, chlorination reaction, and so on .
Treatment of Hepatitis C
2-Amino-3-chloro-5-trifluoromethylpyridine acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .
Development of FDA-Approved Drugs
Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, depending on their specific structural motifs .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives can have a wide range of effects on biochemical pathways, depending on their specific structural motifs and the biological targets they interact with .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure and physicochemical properties, including its interactions with biological targets .
Result of Action
It is known that trifluoromethylpyridine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structural motifs and the biological targets they interact with .
Action Environment
It is known that the biological activity of a compound can be influenced by various environmental factors, including temperature, ph, and the presence of other molecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-7-4-6(11(13,14)15)5-16-9(7)17-3-1-2-8(17)10(18)19/h4-5,8H,1-3H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOCGWNMDEHQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)
![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)
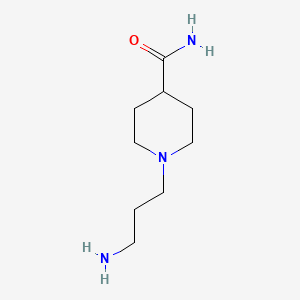

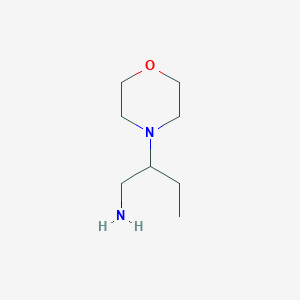

![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)
![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)
